molecular formula C₃₉H₄₉NO₁₅ B1147139 Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyr CAS No. 71245-66-4

Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyr

Cat. No.: B1147139
CAS No.: 71245-66-4
M. Wt: 771.8
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Description

Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-2-deoxy-α-D-glucopyranoside is a complex carbohydrate derivative used primarily in glycoscience research. This compound is significant in the study of carbohydrate chemistry, glycan formation, and degradation, as well as protein-glycan interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-2-deoxy-α-D-glucopyranoside typically involves glycosylation reactions. One common method is the ZnI2-mediated cis-glycosylation of constrained glycosyl donors . This method is known for its efficiency and versatility in synthesizing oligosaccharides and glycoconjugates.

Industrial Production Methods

Industrial production of this compound often involves large-scale glycosylation processes, utilizing automated synthesizers to ensure precision and reproducibility. The use of ZnI2 as a catalyst in these reactions is common due to its ability to promote stereoselective glycosylation .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-2-deoxy-α-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: Often used to remove protecting groups or reduce specific functional groups.

    Substitution: Common in modifying the glycosidic linkages or introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like periodic acid or sodium periodate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve nucleophilic reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions include various glycosides, deprotected sugars, and modified carbohydrate derivatives .

Scientific Research Applications

Benzyl 2-(Acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-yl-4-O-[2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-2-deoxy-α-D-glucopyranoside is widely used in:

Mechanism of Action

The compound exerts its effects primarily through its interactions with glycan-binding proteins. These interactions can influence various biological pathways, including cell signaling, immune response, and pathogen recognition. The molecular targets often include lectins and glycosyltransferases, which play crucial roles in glycan biosynthesis and recognition .

Comparison with Similar Compounds

Properties

CAS No.

71245-66-4

Molecular Formula

C₃₉H₄₉NO₁₅

Molecular Weight

771.8

Origin of Product

United States

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